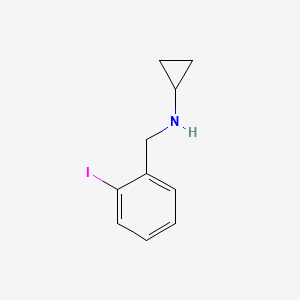

Cyclopropyl-(2-iodo-benzyl)-amine

説明

Synthesis Analysis

There is a mention of a Cu (I) catalysed cyclisation reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates that affords functionalised benzodithiazines and benzothiadiazinones . This might be related to the synthesis of similar compounds, but it’s not specific to “Cyclopropyl-(2-iodo-benzyl)-amine”.Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-iodo-benzyl)-amine” is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis

Specific chemical reactions involving “Cyclopropyl-(2-iodo-benzyl)-amine” are not mentioned in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-iodo-benzyl)-amine” are not explicitly mentioned in the sources I have access to .科学的研究の応用

Iodine-catalyzed Aminosulfonation

Iodine-catalyzed aminosulfonation of hydrocarbons using imidoiodinanes demonstrates the utility of cyclopropyl groups in the amino-functionalization of benzylic and aliphatic hydrocarbons under mild conditions. This method marks the first examples of 1,2-functionalization of unactivated C-H bonds, highlighting the role of cyclopropyl groups in enhancing the reactivity of hydrocarbons towards functionalization (Lamar & Nicholas, 2010).

N-Cyclopropylation of Cyclic Amides and Azoles

The direct transfer of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, important in the pharmaceutical industry, was achieved using a cyclopropylbismuth reagent. This method allows for the expedient N-cyclopropylation of azoles and amides, showcasing the cyclopropyl group's role in synthesizing nitrogenated compounds (Gagnon et al., 2007).

Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

The one-pot three-component reactions utilizing cyclopropenes demonstrate the synthesis of spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, emphasizing the versatility of cyclopropyl groups in constructing complex molecular architectures. This method also highlights the cyclopropyl group's significance in medicinal chemistry, particularly for synthesizing compounds with anticancer activity (Filatov et al., 2017).

Enantioselective Organocatalytic Cyclopropanation

Enantioselective cyclopropanation of enals using benzyl chlorides showcases the application of cyclopropyl groups in the synthesis of formyl cyclopropane derivatives. This method underscores the cyclopropyl group's importance in achieving high stereoselectivity in organic synthesis, beneficial for producing chiral compounds (Meazza et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-iodophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXZIEHSLZOGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(2-iodo-benzyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

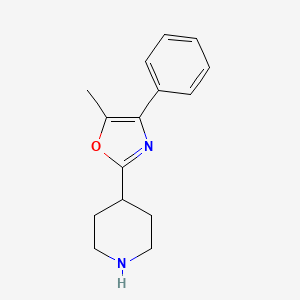

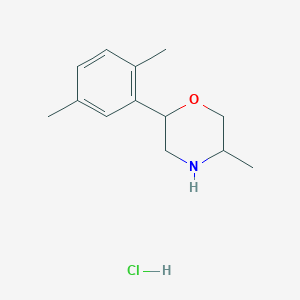

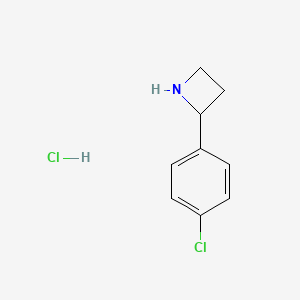

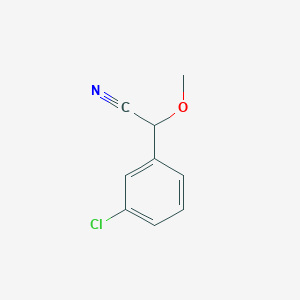

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)